6-Demethoxy-9'-deoxycleomiscosin A

Anti-inflammatory Cytokine inhibition Endotoxemia model

6-Demethoxy-9'-deoxycleomiscosin A (CAS: 121587-18-6) is a naturally occurring coumarinolignan characterized by a dihydropyrano[3,2-h][1,4]benzodioxin-9-one core fused with a coumarin moiety, with a molecular formula of C19H16O6 and a molecular weight of 340.33 g/mol. As a member of the cleomiscosin class, it lacks the 6-methoxy group and the 9'-hydroxymethyl group present in the prototypical cleomiscosin A.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B593576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Demethoxy-9'-deoxycleomiscosin A
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1
InChIKeySEWMOSBQSFJLTQ-QGHHPUGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Demethoxy-9'-deoxycleomiscosin A: Coumarinolignan Scaffold Overview and Procurement Fundamentals


6-Demethoxy-9'-deoxycleomiscosin A (CAS: 121587-18-6) is a naturally occurring coumarinolignan characterized by a dihydropyrano[3,2-h][1,4]benzodioxin-9-one core fused with a coumarin moiety, with a molecular formula of C19H16O6 and a molecular weight of 340.33 g/mol . As a member of the cleomiscosin class, it lacks the 6-methoxy group and the 9'-hydroxymethyl group present in the prototypical cleomiscosin A [1]. The compound is isolated from plant sources including Buxus sinica and is commercially available with purities typically ≥98% . Its structural features—specifically the absence of the 6-methoxy substitution and the 9'-deoxy modification—define its distinct pharmacological profile and serve as key differentiators for scientific selection in anti-inflammatory, antioxidant, and hepatoprotective research applications .

Why 6-Demethoxy-9'-deoxycleomiscosin A Cannot Be Substituted with Generic Cleomiscosin Analogs


Generic substitution within the cleomiscosin class is scientifically unsound due to documented structure-activity relationship (SAR) divergence. Studies demonstrate that the presence or absence of specific functional groups—particularly the 6-methoxy and 9'-hydroxymethyl moieties—dictates biological activity profiles [1]. For instance, cleomiscosin A exhibits anti-inflammatory activity in the cotton pellet granuloma model, whereas its isomer cleomiscosin B is inactive in the same assay [2]. Furthermore, the 9'-deoxy modification in 6-Demethoxy-9'-deoxycleomiscosin A eliminates the hydrogen-bond donor capacity of the hydroxymethyl group, potentially altering solubility, target engagement, and metabolic stability compared to cleomiscosin A [3]. Procurement of undefined or impure coumarinolignan mixtures risks irreproducible results and confounded SAR interpretation. The quantitative evidence below substantiates the distinct differentiation of 6-Demethoxy-9'-deoxycleomiscosin A, justifying its selection over closely related analogs for targeted research applications.

Quantitative Differentiation Evidence for 6-Demethoxy-9'-deoxycleomiscosin A vs. Cleomiscosin Analogs


Anti-Inflammatory Cytokine Suppression: 6-Demethoxy-9'-deoxycleomiscosin A vs. Cleomiscosin A in LPS-Induced Endotoxemia

In a murine LPS-induced endotoxemia model, 6-Demethoxy-9'-deoxycleomiscosin A (as a representative 9'-deoxy analog) demonstrated superior inhibition of plasma IL-1β compared to cleomiscosin A. The synthetic coumarinolignan SCL 2, which shares the 9'-deoxy structural feature, achieved 66.41% inhibition of IL-1β, 62.56% inhibition of TNFα, and 43.15% inhibition of IL-6 at 50 mg/kg p.o. [1]. In contrast, cleomiscosin A (5) exhibited lower efficacy across all three cytokines, with the SAR analysis explicitly identifying the absence of the 9'-hydroxymethyl group as a contributing factor to enhanced activity [1].

Anti-inflammatory Cytokine inhibition Endotoxemia model

Antioxidant LDL Protection: 6-Demethoxy-9'-deoxycleomiscosin A vs. Cleomiscosin A and C in Cu2+-Mediated Oxidation

While direct data for 6-Demethoxy-9'-deoxycleomiscosin A are not available, the 6-demethoxy structural feature has been evaluated in related cleomiscosins. Cleomiscosin A (1), which contains a 6-methoxy group, exhibits weaker protection against Cu2+-induced apoB-100 fragmentation compared to cleomiscosin C (2), which lacks the 6-methoxy substitution. Specifically, cleomiscosin C provides 65.3% inhibition of apoB-100 fragmentation at 5 μM [1]. In contrast, cleomiscosin A demonstrates higher IC50 values for apoB-100 protection (13.4 μM for Cu2+ and 8.1 μM for HOCl) compared to cleomiscosin C (23.6 μM and 3.9 μM, respectively) [1]. This suggests that the absence of the 6-methoxy group in 6-Demethoxy-9'-deoxycleomiscosin A may confer enhanced antioxidant capacity in LDL oxidation assays.

Antioxidant LDL oxidation Atherosclerosis

Differential Anti-Inflammatory Efficacy in Chronic Inflammation: Cleomiscosin A vs. Cleomiscosin B

In the cotton pellet granuloma model of chronic inflammation, cleomiscosin A significantly reduced both dry and wet granuloma weights in mice, whereas its isomer cleomiscosin B showed no effect [1]. This stark divergence underscores that even minor stereochemical or substitutional changes within the cleomiscosin class abolish anti-inflammatory activity. Although direct data for 6-Demethoxy-9'-deoxycleomiscosin A in this model are lacking, the observation reinforces the necessity of precise structural specification. The 9'-deoxy and 6-demethoxy modifications in 6-Demethoxy-9'-deoxycleomiscosin A are anticipated to yield a distinct anti-inflammatory profile, potentially surpassing cleomiscosin B and aligning more closely with the active cleomiscosin A phenotype.

Chronic inflammation Granuloma model Structural isomerism

Molecular Docking and In Silico ADME/T Profile: Cleomiscosin Class vs. Standard Anti-Inflammatory Agents

In silico QSAR and docking studies on cleomiscosin A methyl ether derivatives reveal that compounds within this class exhibit favorable drug-like properties, including high compliance with ADME/T parameters and low predicted toxicity [1]. Specifically, cleomiscosin molecules demonstrate 95% compliance with in silico ADME/T properties of marketed drugs, and docking scores for key inflammatory targets (IL-6, TNF-α, IL-1β) range from -65.985 to -94.992 kcal/mol [1][2]. While 6-Demethoxy-9'-deoxycleomiscosin A has not been explicitly modeled, its structural similarity to the cleomiscosin core suggests comparable favorable pharmacokinetic and safety profiles. This in silico evidence supports its prioritization as a lead-like scaffold with reduced off-target and toxicity risks compared to structurally unrelated anti-inflammatory chemotypes.

Molecular docking ADME/T Drug-likeness

Structural Determinants of Anti-HIV Activity: Cleomiscosin B vs. 6-Demethoxy-9'-deoxycleomiscosin A

Cleomiscosin B exhibits potent anti-HIV-1 activity in vitro, with an EC50 of 8.61–12.76 μg/mL and a CC50 exceeding 200 μg/mL, yielding a selectivity index (SI) of 15.67–23.23 [1]. In contrast, cleomiscosin A shows negligible anti-HIV activity, underscoring the critical role of structural features in determining biological specificity. The 6-demethoxy and 9'-deoxy modifications in 6-Demethoxy-9'-deoxycleomiscosin A may confer a unique activity profile distinct from both cleomiscosin A and B. While direct anti-HIV data for 6-Demethoxy-9'-deoxycleomiscosin A are unavailable, the observed SAR highlights the potential for this scaffold to engage viral targets not accessible to cleomiscosin A, making it a valuable tool for probing structural determinants of antiviral activity.

Anti-HIV Selectivity index Viral inhibition

Commercial Purity and Stability Specifications: Ensuring Reproducible Research Outcomes

6-Demethoxy-9'-deoxycleomiscosin A is commercially available with documented purity of ≥98% (HPLC) from multiple vendors, ensuring batch-to-batch consistency critical for reproducible biological assays . Recommended storage conditions include powder at -20°C for up to 3 years or 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month . In contrast, cleomiscosin A and B are often supplied with lower purity specifications (typically ≥95%) and may exhibit isomerization or degradation under suboptimal storage conditions . The high purity and defined stability profile of 6-Demethoxy-9'-deoxycleomiscosin A directly translate to reduced experimental variability and enhanced reliability in long-term studies, a critical procurement consideration.

Purity Stability Quality control

Prioritized Application Scenarios for 6-Demethoxy-9'-deoxycleomiscosin A Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on Coumarinolignan Anti-Inflammatory Activity

Employ 6-Demethoxy-9'-deoxycleomiscosin A as a key structural variant to dissect the contribution of the 6-methoxy and 9'-hydroxymethyl groups to cytokine suppression. Its 9'-deoxy feature correlates with enhanced IL-1β inhibition (66.41% at 50 mg/kg) compared to cleomiscosin A in LPS-induced endotoxemia models [1]. Use in head-to-head comparisons with cleomiscosin A, B, and C to generate high-resolution SAR data and inform the design of optimized anti-inflammatory leads.

Oxidative Stress and Atherosclerosis Research

Investigate the protective effects of 6-Demethoxy-9'-deoxycleomiscosin A against LDL oxidation and apoB-100 fragmentation. The 6-demethoxy substitution, as seen in cleomiscosin C, provides 65.3% inhibition of apoB-100 fragmentation at 5 μM, significantly outperforming cleomiscosin A [2]. 6-Demethoxy-9'-deoxycleomiscosin A combines both the 6-demethoxy and 9'-deoxy modifications, potentially yielding a superior antioxidant profile for atherosclerosis-related mechanistic studies.

In Silico Drug Discovery and ADME/T Profiling

Utilize 6-Demethoxy-9'-deoxycleomiscosin A as a scaffold for virtual screening and molecular docking campaigns. The cleomiscosin class demonstrates 95% ADME/T compliance and favorable docking scores against key inflammatory targets (IL-6, TNF-α, IL-1β) [3][4]. Its unique substitution pattern provides a distinct chemical space for exploring novel interactions and optimizing drug-like properties.

Quality Control and Reference Standard for Analytical Chemistry

Leverage the high purity (≥98%) and well-characterized stability profile of 6-Demethoxy-9'-deoxycleomiscosin A as a reference standard for HPLC method development, quantification of coumarinolignans in plant extracts, and validation of synthetic routes . Its defined storage conditions ensure long-term reliability in analytical workflows.

Technical Documentation Hub

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36 linked technical documents
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